molecular formula C10H9Br2ClN2O2 B8463831 2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide CAS No. 57647-70-8

2,3-Dibromo-N-[(4-chlorophenyl)carbamoyl]propanamide

Cat. No. B8463831
M. Wt: 384.45 g/mol
InChI Key: DQRFRSCFDCRKIM-UHFFFAOYSA-N
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Patent
US04036850

Procedure details

A solution of 54 g of 2,3-dibromopropionyl isocyanate in 100 ml of benzene is added dropwise with cooling at 20° C. to a solution of 25 g of 4-chloroaniline in 250 ml of dry benzene. After stirring for 3 hours at 20° C., the suspension is diluted with 200 ml of petroleum ether, filtered and dried. Yield: 71.0 g, m.p.: 162° - 163° C.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:8][Br:9])[C:3]([N:5]=[C:6]=[O:7])=[O:4].[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH2:15])=[CH:13][CH:12]=1>C1C=CC=CC=1>[Cl:10][C:11]1[CH:17]=[CH:16][C:14]([NH:15][C:6]([NH:5][C:3](=[O:4])[CH:2]([Br:1])[CH2:8][Br:9])=[O:7])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
BrC(C(=O)N=C=O)CBr
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
petroleum ether
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(C=C1)NC(=O)NC(C(CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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